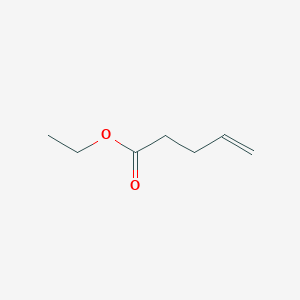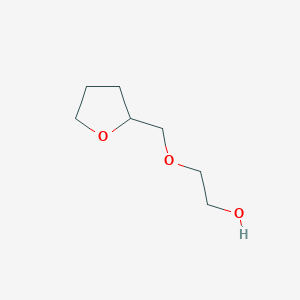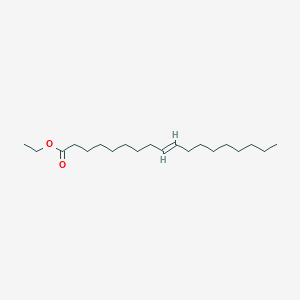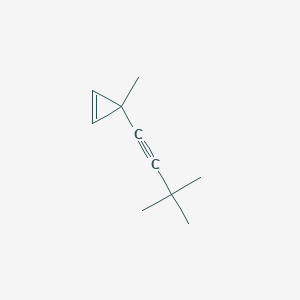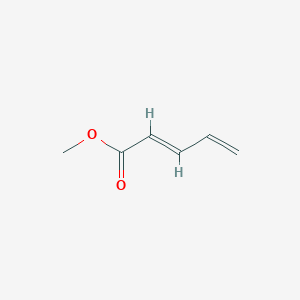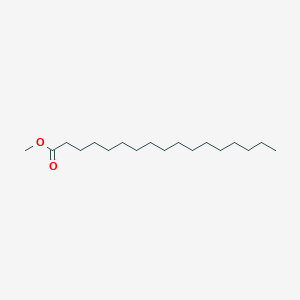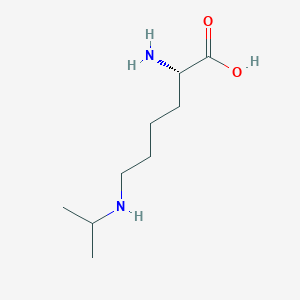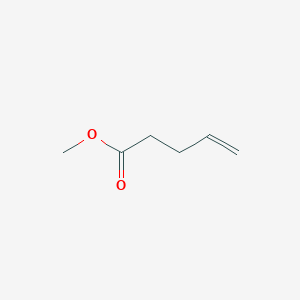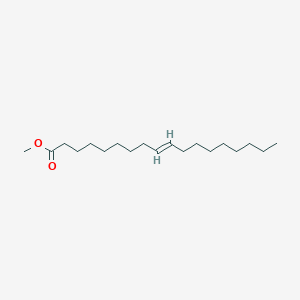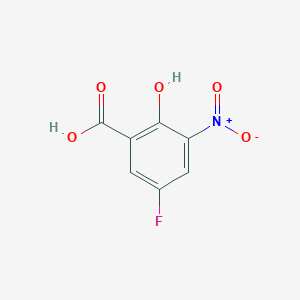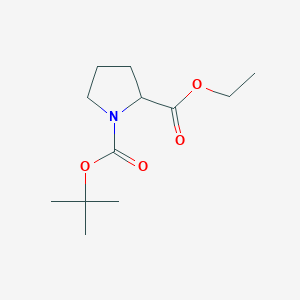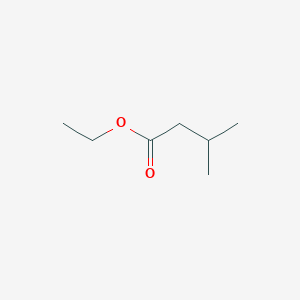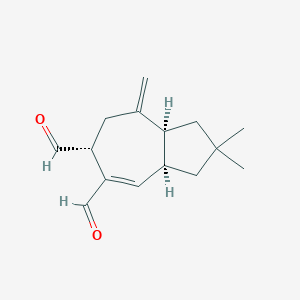
Exovelleral A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exovelleral A is a natural product that is derived from the fungus Aspergillus versicolor. It is a polyketide that has been found to have many potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
Exovelleral A has been found to have many potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of Exovelleral A is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It has also been found to activate certain pathways that are involved in cell death, which may contribute to its anti-tumor effects.
Biochemische Und Physiologische Effekte
Exovelleral A has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. It has also been found to induce cell death in cancer cells, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Exovelleral A in lab experiments is that it is a natural product, which may make it more biologically relevant than synthetic compounds. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on Exovelleral A. One area of interest is in the development of new anti-inflammatory and anti-tumor drugs based on the compound. Another area of interest is in the study of its potential applications in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of Exovelleral A and its potential side effects.
Conclusion:
Exovelleral A is a natural product that has many potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for the development of new drugs. While there are still many unanswered questions about its mechanism of action and potential side effects, it is clear that Exovelleral A is a compound that deserves further study.
Synthesemethoden
The synthesis of Exovelleral A is a complex process that involves the fermentation of Aspergillus versicolor. The fungus is grown in a nutrient-rich medium, and the Exovelleral A is extracted from the culture using organic solvents. The extracted compound is then purified using chromatography techniques to obtain a pure form of Exovelleral A.
Eigenschaften
CAS-Nummer |
131367-58-3 |
|---|---|
Produktname |
Exovelleral A |
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-10-4-12(8-16)13(9-17)5-11-6-15(2,3)7-14(10)11/h5,8-9,11-12,14H,1,4,6-7H2,2-3H3/t11-,12+,14-/m1/s1 |
InChI-Schlüssel |
QUTNYAFRZBJHLB-MBNYWOFBSA-N |
Isomerische SMILES |
CC1(C[C@H]2C=C([C@@H](CC(=C)[C@H]2C1)C=O)C=O)C |
SMILES |
CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C |
Kanonische SMILES |
CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



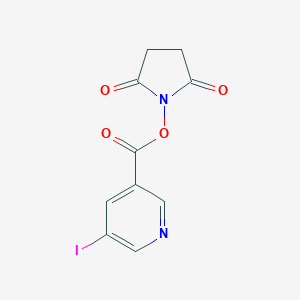
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
